molecular formula C13H12N2O2S B3006932 N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine CAS No. 1286726-54-2

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine

Cat. No.: B3006932
CAS No.: 1286726-54-2
M. Wt: 260.31
InChI Key: WCRQESUVTZUMBW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is a synthetic organic compound featuring a benzothiazole core linked to a furanylmethyl group via an amine bridge. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles. The specific substitution pattern on this core makes it a valuable intermediate for constructing more complex molecules and for probing biological systems. This compound is of significant interest in early-stage drug discovery and chemical biology. Its structure is related to a class of N -(thiazol-2-yl)-benzamide analogs that have been identified as the first class of selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor . This suggests its potential application in neuroscience research for investigating the physiological roles of this poorly understood ion channel. Furthermore, heterocyclic compounds containing furan and thiazole rings are frequently explored for their antioxidant, anticancer, and anti-inflammatory properties, indicating broad utility in pharmacological screening . Researchers can utilize this chemical as a building block for the synthesis of novel thiazole derivatives or as a tool compound for in vitro studies aimed at understanding cellular signaling pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRQESUVTZUMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine typically involves the reaction of 5-methoxy-2-aminobenzothiazole with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and catalysts such as p-toluenesulfonic acid can be employed to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiazole rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan moiety linked to a methoxy-substituted benzothiazole. The synthesis typically involves multi-step reactions that can be optimized using microwave-assisted techniques, which allow for mild conditions and high yields. For instance, the synthesis of amides and esters containing furan rings has been successfully achieved under these conditions, indicating the versatility of the furan moiety in creating complex structures .

Antiviral Properties

Research indicates that compounds similar to N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine exhibit antiviral activities due to structural similarities with indole derivatives. These compounds have shown promise against various viral targets, suggesting potential applications in antiviral drug development .

Antimicrobial Effects

Thiazole derivatives, including those containing furan components, have demonstrated significant antibacterial and antifungal activities. For example, studies have reported that certain thiazole compounds exhibit strong activity against pathogens like Staphylococcus aureus and Escherichia coli, with some derivatives showing lower minimum inhibitory concentrations (MICs) than standard antibiotics . This suggests that this compound could be explored further for its antimicrobial potential.

Antioxidant Activity

The antioxidant properties of thiazole derivatives have also been investigated, with some exhibiting remarkable activity measured through phosphomolybdate assays. These findings indicate that compounds like this compound may contribute to oxidative stress reduction, which is crucial in preventing various diseases .

Anticancer Potential

The benzothiazole framework has been associated with anticancer activity in several studies. Compounds derived from benzothiazoles have shown moderate to good inhibitory effects against cancer cell lines, making them candidates for further investigation in cancer therapy . The incorporation of the furan moiety may enhance this activity due to its ability to interact with biological targets.

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. The potential application of this compound in treating inflammatory conditions could be explored based on the known activities of similar compounds .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine with structurally or functionally related compounds, focusing on molecular features, substituents, and reported bioactivities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Findings Reference
This compound C₁₃H₁₂N₂O₂S 276.31 5-methoxy, furan-2-ylmethyl No direct activity reported
N-(Furan-2-ylmethyl)-4-phenylthiazol-2-amine (4k) C₁₄H₁₃N₃OS 257.07 Phenyl, furan-2-ylmethyl Structural data only
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (Compound 6) C₆H₇N₅O 177.16 Tetrazole ring, furan-2-ylmethyl MIC 2 µg/mL (vs. S. epidermidis)
4-(7-Methoxy-dihydrobenzofuran)-N-(pyridin-2-yl)thiazol-2-amine C₁₉H₁₉N₃O₂S 353.43 Dihydrobenzofuran, pyridinyl 93.75% insecticidal activity (1 g/L)
N-Phenylbenzo[d]thiazol-2-amine C₁₃H₁₀N₂S 226.30 Phenyl Synthetic intermediate; no activity
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine (3a) C₁₇H₁₃N₇O₂S 379.39 Benzimidazole, nitroaryl diazenyl Antimicrobial (structural focus)
7-Chloro-6-fluorobenzo[d]thiazol-2-amine C₇H₄ClFN₂S 202.63 Chloro, fluoro substituents Antioxidant activity (DPPH assay)

Key Structural and Functional Insights:

Core Heterocycle Variations :

  • Benzo[d]thiazole (target compound) vs. thiazole (4k) vs. tetrazole (Compound 6):

  • Tetrazole’s high polarity improves solubility but may reduce membrane permeability compared to thiazole derivatives .

Halogenated Derivatives (e.g., 7-chloro-6-fluorobenzo[d]thiazol-2-amine): Halogens increase electronegativity and metabolic stability, correlating with improved antioxidant activity . Furan vs. Pyridine/Phenyl:

  • Phenyl groups enhance hydrophobicity .

Biological Activity Trends :

  • Antimicrobial Activity : Tetrazole derivatives (e.g., Compound 6) show potent activity against S. epidermidis (MIC 2 µg/mL), likely due to tetrazole’s ability to disrupt bacterial membrane integrity .
  • Insecticidal Activity : The dihydrobenzofuran-pyridinyl hybrid () achieves 93.75% mortality in Mythimna separata, attributed to its bulky, lipophilic substituents enhancing target binding .
  • Antioxidant Activity : Fluorobenzo[d]thiazole derivatives () exhibit significant radical scavenging, possibly via electron-withdrawing groups stabilizing reactive intermediates .

Synthetic Accessibility :

  • The target compound’s synthesis (via Schiff base formation or nucleophilic substitution) is comparable to analogs in and , with yields >70% typical for such reactions .
  • Crystal structures (e.g., ) confirm planar geometries critical for bioactivity, while hydrogen-bonding patterns () influence solubility and crystallization .

Biological Activity

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is a compound belonging to the class of thiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. The compound's activity has been assessed against various cancer cell lines, demonstrating significant growth inhibition and cytotoxic effects.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • HT29 (colon cancer)
    • K562 (leukemia)
  • Results :
    • The compound exhibited an IC50 value of approximately 0.78 µM against K562 cells, indicating potent antiproliferative activity .
    • In a study by Finiuk et al., various thiazole derivatives were synthesized and showed considerable growth inhibition rates ranging from 31.4% to 41.0% across different cancer cell lines .

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • Cell Cycle Arrest : The compound induces G0/G1 phase cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Molecular Interactions : Molecular docking studies suggest that the compound may inhibit specific protein interactions crucial for cancer cell survival, such as the interaction between Hec1 and Nek2 in K562 cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural components:

  • Substituents on the Thiazole Ring : Electron-withdrawing groups at specific positions on the thiazole ring enhance anticancer activity. For instance, modifications to the N-aryl amide group linked to the thiazole ring have shown increased potency against Plasmodium falciparum, indicating a similar trend may apply to anticancer activity .
  • Furan Substitution : The presence of furan moieties has been associated with improved bioactivity due to their ability to participate in π-stacking interactions with target proteins .

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

  • Study by Kim et al. : This research focused on a series of 2-amino-thiazole derivatives where this compound was highlighted for its significant cytotoxicity against multiple cancer cell lines .
  • In Vivo Studies : Further investigations are warranted to evaluate the in vivo efficacy and pharmacokinetics of this compound in murine models to establish its therapeutic potential.

Q & A

Q. What synthetic methodologies are effective for preparing N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via Schiff base formation or nucleophilic substitution . For Schiff base formation, reflux 5-methoxybenzo[d]thiazol-2-amine with furfural in a 1:1 CH₂Cl₂-MeOH mixture containing anhydrous MgSO₄ under argon, followed by purification via column chromatography (e.g., silica gel with EtOAc/hexanes) . Alternatively, nucleophilic substitution of a halogenated benzothiazole precursor (e.g., 5-chlorobenzo[d]thiazol-2-amine) with furfurylamine in ethanol under reflux conditions may yield the target compound, with recrystallization from ethanol for purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key signals include aromatic protons (δ ~6.7–7.9 ppm for furan and benzothiazole rings), methoxy protons (δ ~3.8 ppm), and NH/CH₂ groups (δ ~2.8–4.0 ppm). Carbon signals for the benzothiazole C-2 amine and furan C-2 methylene are diagnostic .
  • IR : Stretching vibrations for NH (3200–3400 cm⁻¹), C=N/C=S (1600–1500 cm⁻¹), and furan C-O-C (1250–1000 cm⁻¹) confirm structural motifs .
  • Mass Spectrometry : MALDI-TOF or ESI-MS can verify molecular weight (e.g., MH⁺ peaks at m/z ~260–300) .

Q. How can researchers screen the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Use standard strains (e.g., S. epidermidis, E. coli) and clinical isolates in broth microdilution assays to determine MIC values (e.g., 2–4 µg/mL for potent derivatives) .
  • Cytotoxicity : Employ the MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HaCaT) to assess selectivity .

Advanced Research Questions

Q. What structural modifications enhance the pharmacological profile of this compound?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the benzothiazole ring to improve metabolic stability. Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy, isopropoxy) to modulate lipophilicity and target binding .
  • Hybrid Scaffolds : Fuse the benzothiazole core with pyrazine or tetrazole rings (e.g., via cyclization or click chemistry) to diversify bioactivity, as seen in related thiazole derivatives .

Q. How can X-ray crystallography elucidate the compound’s intermolecular interactions?

  • Methodological Answer :
  • Crystal Growth : Recrystallize from methanol or ethanol at low temperatures (150 K) to obtain single crystals suitable for diffraction .
  • Key Interactions : Identify hydrogen bonds (e.g., N–H⋯N between benzothiazole NH and furan O) and π-π stacking between aromatic rings. These interactions stabilize molecular packing and inform co-crystallization strategies with biological targets (e.g., enzymes) .

Q. What computational approaches predict the compound’s mechanism of action?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and correlate with observed bioactivity .
  • Pharmacophore Modeling : Use in silico tools (e.g., Schrödinger Phase) to identify critical features (e.g., hydrogen bond acceptors on furan, hydrophobic benzothiazole core) for target binding, validated against kinase or antimicrobial targets .

Q. How does the compound interact with metalloenzymes or metal ions?

  • Methodological Answer :
  • Coordination Chemistry : Synthesize Cu(I) or Mn(II) complexes using the benzothiazole NH and furan O as ligands. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity .
  • Enzyme Inhibition : Test against metalloenzymes (e.g., carbonic anhydrase, cytochrome P450) using fluorometric assays. Compare IC₅₀ values with uncomplexed ligand to evaluate metal-mediated efficacy .

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